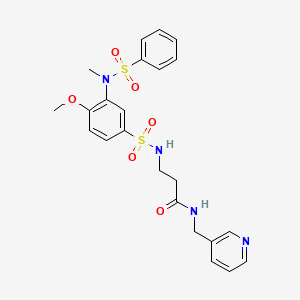

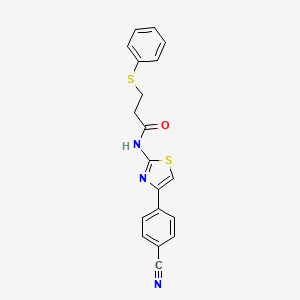

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as methoxy, sulfonamide, and propanamide. These functional groups are known to contribute to various chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in the literature. For instance, the synthesis of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides has been reported, which involves the use of methoxy and methyl groups attached to a phenylsulfinyl propanamide structure . Similarly, the synthesis of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea has been described, which includes a methoxyphenyl group linked to a pyridine-3-ylmethyl thiourea . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the 1H NMR and X-ray diffraction analysis of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides has provided insights into the stereochemistry and electronic interactions of these molecules . Additionally, the structure of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was elucidated using FT-IR, 1H-NMR, and mass spectrometry, which could be relevant for understanding the structure of the compound .

Chemical Reactions Analysis

The reactivity of sulfonamide compounds can vary significantly depending on their structure. For instance, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine have been shown to undergo rearrangement reactions to yield chiral pyrrolidin-3-ones . This indicates that the sulfonamide group can participate in complex chemical transformations, which may also be applicable to the compound being analyzed.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The presence of methoxy and sulfonamide groups can affect properties such as solubility, melting point, and reactivity. For example, the electronic and steric effects of these groups can impact the compound's binding affinity to biological targets, as seen in the antiestrogenic activity of a related dihydronaphthalene compound . Additionally, the compound's interaction with DNA and its cytotoxicity against cancer cell lines have been studied, providing insights into its potential pharmacological applications .

科学的研究の応用

Photophysicochemical Properties and Applications

The compound and its derivatives have been explored for their spectroscopic, photophysical, and photochemical properties, particularly in the context of zinc(II) phthalocyanine complexes. These studies have revealed that the derivatives possess photosensitizing abilities suitable for photocatalytic applications. Specifically, the zinc(II) phthalocyanine derivatives exhibit favorable properties for applications such as photodynamic therapy, a treatment method that uses light to activate a photosensitizer drug, which then helps in destroying cancer cells. The investigations into the properties of these compounds suggest their potential utility in various applications that require the generation of singlet oxygen or other reactive species under light irradiation (Öncül et al., 2021), (Pişkin et al., 2020).

Application in Antitumor Studies

The compound and its related derivatives have been used in the design and synthesis of molecules with potential applications in cancer treatment. One study focused on the modification of a specific compound structure to yield derivatives that showed potent antiproliferative activities in vitro against various cancer cell lines. These compounds were also evaluated for their inhibitory activity against certain kinases implicated in cancer, suggesting their potential as effective anticancer agents with reduced toxicity (Wang et al., 2015).

Gene Expression Studies for Antitumor Activity

Some derivatives of the compound have been assessed for their antitumor properties using cell-based screens and gene expression analysis. These studies provide insights into the structure-activity relationships of these compounds, helping to identify molecular features that contribute to their antitumor effects. The findings from these studies also elucidate the drug-sensitive pathways and pharmacophores, aiding in the development of more effective antitumor agents (Owa et al., 2002).

Exploration in Inflammation Inhibition

Research has also been conducted on derivatives of the compound for their potential use as inflammation inhibitors. These studies involve the synthesis and evaluation of compounds for their activity in inhibiting inflammation, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). This research could lead to the development of new therapeutic agents for treating various inflammatory conditions (Dassonville et al., 2004).

特性

IUPAC Name |

3-[[3-[benzenesulfonyl(methyl)amino]-4-methoxyphenyl]sulfonylamino]-N-(pyridin-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O6S2/c1-27(35(31,32)19-8-4-3-5-9-19)21-15-20(10-11-22(21)33-2)34(29,30)26-14-12-23(28)25-17-18-7-6-13-24-16-18/h3-11,13,15-16,26H,12,14,17H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJVQSUUHKOIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC(=C1)S(=O)(=O)NCCC(=O)NCC2=CN=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxy-3-(N-methylphenylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

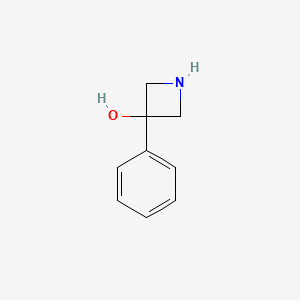

![(1-(Aminomethyl)spiro[2.3]hexan-1-yl)methanol hydrochloride](/img/structure/B2517401.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517404.png)

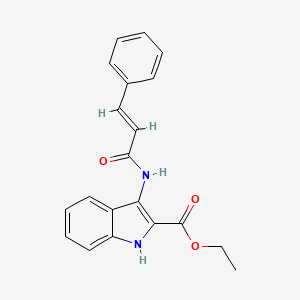

![methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate](/img/structure/B2517408.png)

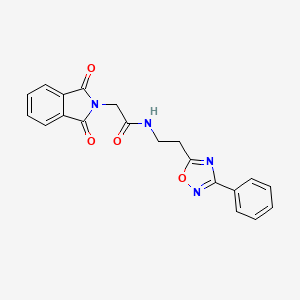

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517415.png)

![Methyl 5-[(6-bromopyridin-2-yl)formamido]pentanoate](/img/structure/B2517418.png)

![N-[[4-[3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2517419.png)

![5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2517420.png)